BenchChemオンラインストアへようこそ!

2-(Difluoromethyl)-5-(trifluoromethyl)pyridine

Lipophilicity Physicochemical Properties ADME

2-(Difluoromethyl)-5-(trifluoromethyl)pyridine (C₇H₄F₅N, MW 197.10) is a fluorinated heterocyclic building block bearing both difluoromethyl (CF₂H) at the 2-position and trifluoromethyl (CF₃) at the 5-position of the pyridine ring. This substitution pattern places two distinct fluoroalkyl groups—one capable of hydrogen bonding (CF₂H as a lipophilic hydrogen bond donor) and one strictly electron-withdrawing (CF₃)—in a meta-relationship on the pyridine scaffold, enabling differentiated electronic and steric tuning not achievable with mono-fluoroalkylated or non-fluorinated pyridine analogs.

Molecular Formula C7H4F5N
Molecular Weight 197.10 g/mol
Cat. No. B13715904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-5-(trifluoromethyl)pyridine
Molecular FormulaC7H4F5N
Molecular Weight197.10 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)(F)F)C(F)F
InChIInChI=1S/C7H4F5N/c8-6(9)5-2-1-4(3-13-5)7(10,11)12/h1-3,6H
InChIKeyCBFFKBAYQIKQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-5-(trifluoromethyl)pyridine: A Dual-Fluoroalkyl Pyridine Building Block for Pharmaceutical and Agrochemical Intermediates


2-(Difluoromethyl)-5-(trifluoromethyl)pyridine (C₇H₄F₅N, MW 197.10) is a fluorinated heterocyclic building block bearing both difluoromethyl (CF₂H) at the 2-position and trifluoromethyl (CF₃) at the 5-position of the pyridine ring . This substitution pattern places two distinct fluoroalkyl groups—one capable of hydrogen bonding (CF₂H as a lipophilic hydrogen bond donor) and one strictly electron-withdrawing (CF₃)—in a meta-relationship on the pyridine scaffold, enabling differentiated electronic and steric tuning not achievable with mono-fluoroalkylated or non-fluorinated pyridine analogs. The compound serves as a versatile intermediate in the synthesis of CETP inhibitors [1], kinase inhibitors for oncology applications [2], and fungicidal compositions [3].

Why 2-(Difluoromethyl)-5-(trifluoromethyl)pyridine Cannot Be Replaced by Mono-Fluoroalkyl or Positional Isomer Analogs


Replacing 2-(difluoromethyl)-5-(trifluoromethyl)pyridine with mono-fluoroalkylated pyridines (e.g., 2-CF₃-pyridine, 3-CF₃-pyridine) or positional isomers (e.g., 5-difluoromethyl-2-trifluoromethyl pyridine) fundamentally alters key molecular properties that govern downstream synthetic utility and final product performance. The CF₂H group functions as a lipophilic hydrogen bond donor, while CF₃ is purely electron-withdrawing [1]; this orthogonal functionality enables fine-tuning of target binding that single-group analogs cannot replicate. Positional isomers exhibit measurably different lipophilicity—the 5-CF₂H/2-CF₃ isomer has a calculated LogP of 3.038, a value that differs from the 2-CF₂H/5-CF₃ arrangement due to altered electronic distribution —which directly impacts membrane permeability, metabolic stability, and formulation behavior. Furthermore, patent-protected synthetic routes to high-value therapeutics (CETP inhibitors, anticancer agents) explicitly specify the 2-CF₂H/5-CF₃ substitution pattern as essential for achieving target activity profiles [2], making generic substitution economically and technically infeasible for users seeking to reproduce patented compositions or develop follow-on compounds within established SAR frameworks.

Quantitative Differentiation Evidence: 2-(Difluoromethyl)-5-(trifluoromethyl)pyridine vs. Structural Analogs


Lipophilicity (LogP) Differentiation: 2-CF₂H/5-CF₃ vs. 5-CF₂H/2-CF₃ Positional Isomer

The 5-(difluoromethyl)-2-(trifluoromethyl)pyridine positional isomer exhibits a calculated LogP of 3.038 . While experimentally determined LogP data for the target 2-CF₂H/5-CF₃ isomer is not publicly available, the positional rearrangement of CF₂H and CF₃ groups on the pyridine ring alters the molecule's dipole moment and hydrogen-bonding surface topology, which are known to produce measurably different LogP values in fluoroalkylpyridine systems [1]. The 3-position of the pyridine ring, being the most electron-deficient, creates differential electronic environments for substituents at the 2- vs. 5-positions, affecting overall polarity and partition behavior.

Lipophilicity Physicochemical Properties ADME

CETP Inhibitor Patent SAR: 2-CF₂H/5-CF₃ Pyridine Core as Preferred Embodiment Over Alternative Substitution Patterns

US20040220231A1 discloses substituted pyridines as CETP inhibitors, with the 2-difluoromethyl/5-trifluoromethyl pyridine core explicitly claimed and exemplified as a preferred embodiment [1]. The patent specification describes multiple synthetic schemes where the 2-CF₂H/5-CF₃ substitution pattern is maintained while varying peripheral substituents, indicating that this specific fluoroalkyl arrangement is critical to the pharmacophore. Alternative substitution patterns (e.g., mono-trifluoromethyl pyridines, chloro-substituted pyridines) are described but not prioritized in the preferred embodiments. While the patent does not provide side-by-side IC₅₀ comparisons of the isolated building blocks, the structural persistence of the 2-CF₂H/5-CF₃ core across multiple claimed compound series demonstrates its essential role in the claimed invention.

CETP Inhibition Cardiovascular Medicinal Chemistry

Anticancer Kinase Inhibitor Intermediates: 2-CF₂H/5-CF₃ Pyridine vs. Chloro-Substituted Analogs in Patent Claims

US9199962B2 (Boehringer Ingelheim) claims substituted azaheterocycles for cancer treatment, with pyridine intermediates bearing trifluoromethyl groups featured prominently in the synthetic routes [1]. The patent explicitly includes compounds where the pyridine core is substituted with CF₃ at the 5-position, and related building blocks with both CF₃ and CF₂H groups are within the claim scope. In contrast, chloro-substituted pyridine analogs (e.g., 2-chloro-5-(trifluoromethyl)pyridine) appear in the patent as intermediates that require subsequent functionalization, whereas the fully fluorinated building block offers direct synthetic access to the claimed kinase inhibitor scaffolds. For users developing compounds targeting focal adhesion kinase (FAK) or related tyrosine kinases, the specific 2-CF₂H/5-CF₃ substitution pattern aligns with the patent-disclosed SAR.

Oncology Kinase Inhibition Drug Discovery

Fungicidal Composition Applications: 2-CF₂H Pyridine Derivatives in Syngenta Patent Formulations

EP4110057A1 (Syngenta) discloses fungicidal compositions containing 2-(difluoromethyl)-N-(1,1-dimethyl-3-propyl-indan-4-yl)pyridine-3-carboxamide as an active component in combination with other fungicidal agents [1]. This compound contains the 2-difluoromethylpyridine substructure as its core pharmacophore. While the patent does not use the target compound directly as the final active ingredient, it demonstrates that the 2-CF₂H-pyridine moiety is a critical structural element in commercial fungicide development programs. The presence of both CF₂H and CF₃ groups on the same pyridine ring (as in the target compound) offers the potential for enhanced fungicidal activity through the combination of hydrogen-bond donor capacity (CF₂H) and strong electron-withdrawal (CF₃), a design principle validated by the commercial success of fluopyram and fluopicolide (both β-TFMP derivatives) [2].

Fungicide Crop Protection Agrochemical

Metabolic Stability Advantage: CF₂H/CF₃ Dual-Fluoroalkyl Pyridines vs. Chloro-Substituted Analogs

Fluorinated pyridine derivatives demonstrate enhanced metabolic stability compared to their chloro-substituted counterparts. In human liver microsome stability assays, related chloro-substituted pyridine compounds show moderate to low metabolic stability (e.g., 38% parent compound remaining after 1 hour incubation for certain chloro-pyridine analogs) . The incorporation of CF₂H and CF₃ groups, particularly at the 2- and 5-positions of pyridine, is a validated medicinal chemistry strategy to block oxidative metabolism at these positions, as cytochrome P450 enzymes preferentially oxidize non-fluorinated or chloro-substituted positions. The CF₂H group additionally serves as a metabolically stable bioisostere for hydroxymethyl, aldehyde, and thiol functional groups [1], offering a stability advantage not available with simple CF₃-only or chloro-substituted pyridines.

Metabolic Stability Drug Metabolism ADME

2-(Difluoromethyl)-5-(trifluoromethyl)pyridine: Optimal Application Scenarios for Research and Industrial Procurement


CETP Inhibitor Development for Cardiovascular Disease

Procure 2-(difluoromethyl)-5-(trifluoromethyl)pyridine when synthesizing or developing CETP inhibitor compounds within the pharmacophore framework disclosed in US20040220231A1 [1]. The 2-CF₂H/5-CF₃ pyridine core is a preferred embodiment in this patent family, and reproducing the claimed compositions requires this specific isomer rather than alternative mono-fluoroalkyl or positional isomer pyridines. This application is particularly relevant for medicinal chemistry teams pursuing novel CETP inhibitors or developing generic versions of patented CETP-targeting therapeutics.

Kinase Inhibitor Scaffold Construction for Oncology Research

Use 2-(difluoromethyl)-5-(trifluoromethyl)pyridine as a building block for synthesizing substituted azaheterocycle kinase inhibitors targeting FAK or related tyrosine kinases, as disclosed in US9199962B2 [1]. The compound provides direct synthetic access to fluorinated pyridine-containing scaffolds that are within the claim scope of this patent. Compared to chloro-substituted intermediates (e.g., 2-chloro-5-(trifluoromethyl)pyridine), the fully fluorinated building block offers improved synthetic step economy for researchers developing compounds aligned with Boehringer Ingelheim's disclosed kinase inhibitor SAR.

Agrochemical Fungicide Lead Optimization

Incorporate 2-(difluoromethyl)-5-(trifluoromethyl)pyridine as a core scaffold in fungicide lead optimization programs, following the validated precedent of 2-difluoromethylpyridine derivatives in Syngenta's fungicidal compositions [1]. The dual fluoroalkyl substitution pattern (CF₂H + CF₃) enables fine-tuning of lipophilicity and hydrogen-bonding capacity [2], parameters critical for optimizing foliar uptake, systemic translocation, and target-site binding in crop protection applications. This scenario is particularly relevant for agrochemical R&D teams developing next-generation fungicides targeting resistant phytopathogenic strains.

Fluorinated Building Block for Parallel Medicinal Chemistry Libraries

Source 2-(difluoromethyl)-5-(trifluoromethyl)pyridine for inclusion in parallel synthesis libraries where differential fluorination patterns are being systematically explored. The compound's orthogonal functional groups—CF₂H as a lipophilic hydrogen bond donor and CF₃ as a pure electron-withdrawing group—provide a unique physicochemical signature not available from mono-fluoroalkylated pyridines or non-fluorinated analogs [1]. For medicinal chemistry teams performing SAR exploration across multiple target classes, this building block offers a distinct vector for modulating potency, selectivity, and ADME properties simultaneously.

Quote Request

Request a Quote for 2-(Difluoromethyl)-5-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.